
20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
20-trifluoro Leukotriene B4 is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation . It plays a significant role in inflammatory responses and homeostatic biological functions .
準備方法
Synthetic Routes and Reaction Conditions
20-trifluoro Leukotriene B4 is synthesized through a series of chemical reactions starting from arachidonic acidThis modification enhances the compound’s stability and resistance to metabolic degradation .
Industrial Production Methods
The industrial production of 20-trifluoro Leukotriene B4 involves large-scale chemical synthesis under controlled conditions. The process includes multiple purification steps to ensure high purity and yield .
化学反応の分析
Types of Reactions
20-trifluoro Leukotriene B4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of 20-trifluoro Leukotriene B4. These metabolites retain some of the biological activities of the parent compound .
科学的研究の応用
20-trifluoro Leukotriene B4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of trifluoromethylation on lipid mediators.
Biology: The compound is used to investigate the role of leukotrienes in cellular signaling and inflammation.
Medicine: Research on 20-trifluoro Leukotriene B4 contributes to the development of anti-inflammatory drugs.
Industry: The compound is used in the synthesis of other bioactive molecules and as a reference standard in analytical chemistry .
作用機序
20-trifluoro Leukotriene B4 exerts its effects by interacting with G protein-coupled receptors on the surface of target cells. This interaction triggers a cascade of intracellular signaling pathways that lead to various biological responses, including chemotaxis and degranulation of neutrophils . The trifluoromethyl groups enhance the compound’s stability and prolong its biological activity .
類似化合物との比較
Similar Compounds
Leukotriene B4: The parent compound, known for its potent inflammatory effects.
20-hydroxy Leukotriene B4: A metabolite with reduced biological activity.
20-carboxy Leukotriene B4: Another metabolite with distinct biological properties.
Uniqueness
20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its enhanced stability. These properties make it a valuable tool in research and a potential candidate for therapeutic development .
特性
IUPAC Name |
20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRCSCMMMEEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869591 |
Source


|
| Record name | 20,20,20-Trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
![4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)

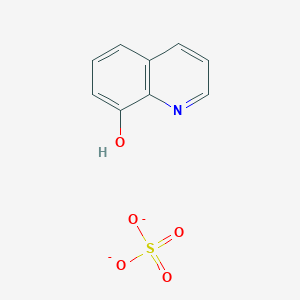
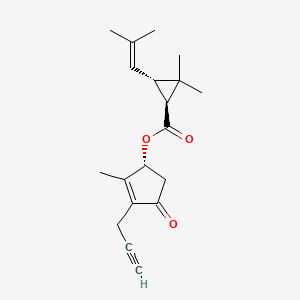

![N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B13884354.png)
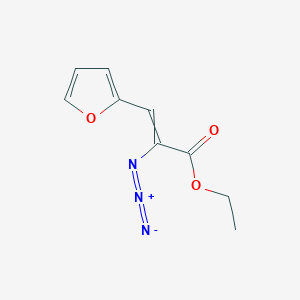
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)


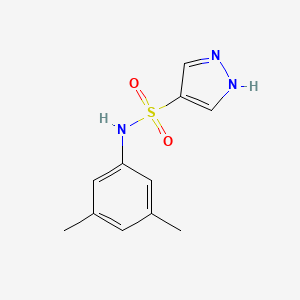
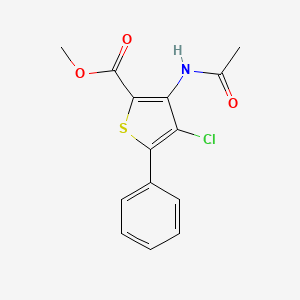
![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)
